4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine class, a heterocyclic scaffold with demonstrated pharmacological relevance, including antitumor, antimicrobial, and antiangiogenic activities . Structurally, it features:
- 4-(4-Fluorophenyl substituent: Enhances metabolic stability and lipophilicity, common in drug design to improve target binding .
- 1-Methyl group: May reduce metabolic oxidation at the methyl position, improving pharmacokinetics.
- Dihydropyrimidinone core: The 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione system provides rigidity and hydrogen-bonding sites for target engagement .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-25-18-13-26(12-11-14-3-9-17(29-2)10-4-14)21(27)19(18)20(24-22(25)28)15-5-7-16(23)8-6-15/h3-10,20H,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROMDGJNUTZQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the 4-methoxyphenethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis:
- Fluorine vs. Chlorine/Hydroxyl : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to 4-chlorophenyl () or hydroxylated analogs (), as fluorine reduces oxidative dehalogenation risks .
- Phenethyl vs. Benzyl: The phenethyl chain (vs.
- Methyl Group : The 1-methyl substitution (absent in ) could mitigate CYP450-mediated metabolism, extending half-life .
Physicochemical Properties
- Solubility : Hydroxyl groups (e.g., 4j in ) improve aqueous solubility but reduce membrane permeability. The target’s fluorine and methyl groups likely balance lipophilicity (predicted logP ~2.8–3.2).
- Thermal Stability : Melting points for analogs range from ±220°C () to higher values for chlorinated derivatives due to increased crystallinity .
Notes
Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Fluorine’s Role : The 4-fluorophenyl group is a strategic choice for enhancing bioavailability, as seen in FDA-approved drugs (e.g., ciprofloxacin) .
Safety Considerations : Methoxy and fluorine substituents generally reduce toxicity compared to chloro or nitro groups .
Biological Activity
The compound 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1203384-19-3) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.4 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1203384-19-3 |
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown potent cytotoxicity in various cancer cell lines. In particular:
- Mechanism of Action : These compounds often act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in antiproliferative assays .
- Case Study : A derivative tested in an MCF-7 breast cancer model demonstrated effective tumor growth inhibition and induced apoptosis through cell cycle arrest and DNA fragmentation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects due to its ability to interact with various receptors and enzymes involved in neurodegenerative diseases. Research into similar compounds has shown promise in modulating pathways related to neuroinflammation and oxidative stress.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitutions are performed to introduce the fluorophenyl and methoxyphenethyl groups.
- Final Methylation : Methylation of nitrogen atoms completes the synthesis.
The mechanism of action is believed to involve modulation of specific molecular targets such as kinases or receptors that play crucial roles in cell signaling pathways related to cancer progression and neurological disorders.
Research Findings
A variety of studies have evaluated the biological activities of compounds structurally related to this compound:
- Antiproliferative Activity : Compounds with similar structures have shown IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1). This indicates a strong potential for therapeutic applications in oncology .
- Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal fibroblasts, which is a desirable trait in drug development .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and pyrimidine derivatives. A common approach includes:
Cyclization : Use barbituric acid derivatives and substituted phenols under reflux conditions (e.g., ethanol at 80°C for 12 hours).
Functionalization : Introduce the 4-methoxyphenethyl group via nucleophilic substitution or alkylation, requiring catalysts like NaH in dry DMF .
Purification : Employ column chromatography (silica gel, CHCl₃/MeOH 10:1) or recrystallization (ethanol/water) to isolate the product.
- Critical Parameters : Temperature control (±2°C), solvent polarity, and catalyst loading (e.g., 1.2 eq. NaH) significantly impact yield and purity.
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR : Use DMSO-d₆ as solvent; key signals include δ ~7.3–7.5 ppm (aromatic protons) and δ ~3.8 ppm (methoxy group) .
- X-ray Crystallography : Resolves the fused bicyclic system (pyrrolo[3,4-d]pyrimidine core) and confirms stereochemistry .
- HRMS : Validate molecular weight (expected [M+H]⁺: 367.38 g/mol) and fragmentation patterns .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer : Standard in vitro assays include:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors .
Advanced Research Questions
Q. How can computational modeling improve reaction yield and selectivity during synthesis?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:
Predict Transition States : Identify energy barriers for cyclization steps using Gaussian09 at the B3LYP/6-31G* level .
Optimize Solvent Effects : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize intermediates.
Machine Learning : Train models on existing pyrrolopyrimidine reaction data to predict optimal catalyst ratios .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Systematic approaches include:
- Meta-Analysis : Aggregate data from kinase inhibition (IC₅₀) and cytotoxicity (GI₅₀) studies to identify outlier conditions.
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Dynamics : Perform MD simulations to assess compound-protein interactions under varying pH/temperature .
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies focus on:
Substituent Variation : Synthesize analogs with modified fluorophenyl or methoxyphenethyl groups.
Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs .
Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-fluorophenyl increases logP by ~0.5) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
